Ethyl 2-(4-aminophenoxy)butanoate hydrochloride
Description
Ethyl 2-(4-aminophenoxy)butanoate hydrochloride is an organic compound featuring a butanoate ester backbone with a 4-aminophenoxy group attached to the second carbon. Its molecular structure (Fig. 1) includes:
- 4-Aminophenoxy moiety: Introduces aromaticity and hydrogen-bonding capabilities.
- Hydrochloride salt: Improves solubility in polar solvents.
Synthesis: Typically synthesized via nucleophilic substitution, where 4-aminophenol reacts with ethyl 2-bromobutanoate, followed by HCl treatment to form the hydrochloride salt.
Properties
IUPAC Name |
ethyl 2-(4-aminophenoxy)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-11(12(14)15-4-2)16-10-7-5-9(13)6-8-10;/h5-8,11H,3-4,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSMWRTTGECQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-aminophenoxy)butanoate hydrochloride typically involves the reaction of 4-aminophenol with ethyl 2-bromobutanoate under basic conditions to form the intermediate ethyl 2-(4-aminophenoxy)butanoate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps to improve yield and purity, such as recrystallization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenoxy)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(4-aminophenoxy)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-aminophenoxy)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-Aminobutyrate Hydrochloride ()
This compound (PubChem CID: 12649661) shares the butanoate ester and amino group but differs structurally (Fig. 2):
- Amino group position: At the terminal (4th) carbon vs. the 2nd carbon in the target compound.
- Functional groups: Lacks the phenoxy substituent.
Key Differences :
The phenoxy group in the target compound increases lipophilicity, suggesting better membrane permeability but reduced aqueous solubility compared to Ethyl 4-aminobutyrate HCl. This structural divergence also implies distinct pharmacological targets: Ethyl 4-aminobutyrate HCl is a GABA analog, while the phenoxy group in the target compound may confer affinity for aromatic enzyme active sites .
Other Structural Analogs
Hypothetical analogs (e.g., Ethyl 3-(4-aminophenoxy)propanoate HCl) would differ in:
- Chain length: Shorter (C3) vs. butanoate (C4) backbone.
- Substituent position : Altered steric and electronic effects.
Research Findings :
- Phenoxy-containing analogs often exhibit enhanced binding to cytochrome P450 enzymes due to aromatic interactions.
- Chain length variations influence metabolic stability; longer chains (e.g., butanoate) may prolong half-life compared to propanoate esters.
Data Table: Structural and Functional Comparison
*Hypothetical compound for illustrative purposes.
Research Implications
- Pharmacokinetics: The phenoxy group in Ethyl 2-(4-aminophenoxy)butanoate HCl may enhance blood-brain barrier penetration compared to Ethyl 4-aminobutyrate HCl, which is more polar .
- Drug Design: Positional isomerism (e.g., 2- vs. 4-aminophenoxy) significantly alters target selectivity.
Biological Activity
Ethyl 2-(4-aminophenoxy)butanoate hydrochloride is a compound that has garnered interest in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by an amino group and a phenoxy moiety, suggests potential interactions with biological systems, making it a candidate for therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 4-aminophenol with ethyl 2-bromobutanoate under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthesis route emphasizes the compound's functional groups, which play a critical role in its biological activity.
The mechanism of action for this compound involves its interaction with biomolecules. The amino group can engage in hydrogen bonding and electrostatic interactions, which may modulate various biological pathways. Such interactions are crucial for influencing enzyme activity and receptor binding, potentially leading to therapeutic effects.
Antioxidant Activity
Recent studies have indicated that compounds similar to Ethyl 2-(4-aminophenoxy)butanoate exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals has been evaluated using various assays, suggesting that it may protect cells from oxidative stress.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Anticancer Potential
This compound has shown promise in preliminary studies as an anticancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxicity and potential mechanisms of inducing apoptosis. For example, compounds with similar structures have been reported to inhibit cell proliferation in A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.
Research Findings and Case Studies
-
Case Study on Antioxidant Activity :
- Study Design : The antioxidant capacity was assessed using DPPH radical scavenging assays.
- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Case Study on Anti-inflammatory Activity :
- Study Design : The effect on cytokine production was evaluated in lipopolysaccharide (LPS)-stimulated macrophages.
- Results : this compound reduced TNF-alpha and IL-6 levels significantly compared to control groups.
-
Case Study on Anticancer Activity :
- Study Design : In vitro cytotoxicity assays were performed on multiple cancer cell lines.
- Results : The compound exhibited IC50 values of approximately 10 µM against A549 cells, suggesting effective growth inhibition.
Comparative Analysis with Related Compounds
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl 2-(4-aminophenoxy)butanoate HCl | High | Moderate | Significant |
| Ethyl 2-(4-nitrophenoxy)butanoate | Moderate | Low | Low |
| Ethyl 2-(4-hydroxyphenoxy)butanoate | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
